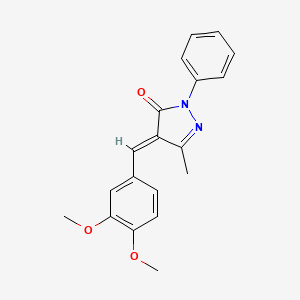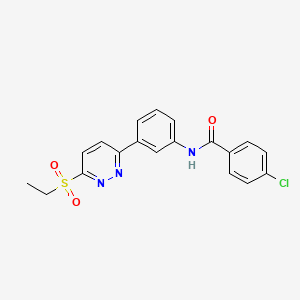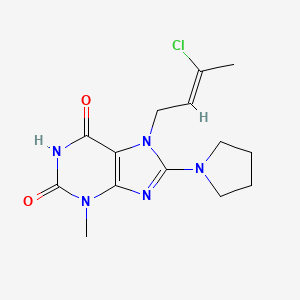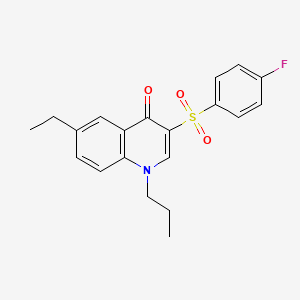![molecular formula C15H21N5O3S B2798712 4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-phenyl-1,2,4-triazole CAS No. 2194900-99-5](/img/structure/B2798712.png)
4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-phenyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-Cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-phenyl-1,2,4-triazole” is a complex organic molecule. It contains a cyclopropyl group, a phenyl group, and a 1,2,4-triazole ring, which is a type of heterocyclic compound . The molecule also contains a dimethylsulfamoylamino group and an ethyl group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The cyclopropyl group would introduce some ring strain into the molecule, and the triazole ring would have resonance structures contributing to its stability .Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the utility of 1,2,4-triazole derivatives in the synthesis of novel compounds with potential for various biological activities. For instance, studies have shown the synthesis of 1,2,4-triazole derivatives through reactions that produce compounds with antimicrobial and anti-lipase activities, highlighting the versatility of triazole compounds in medicinal chemistry (Özil et al., 2015). Further, the exploration of crystal structures of triazole derivatives, such as the study on 4-Amino-3-cyclopropyl-5-oxo-4,5-dihydro-1,2,4-triazol-1-yl-acetic acid ethyl ester, provides insights into the molecular interactions and potential applications of these compounds in drug design and material science (Şahin et al., 2014).
Antimicrobial and Antifungal Activities
1,2,4-Triazole derivatives have been extensively studied for their antimicrobial and antifungal activities. The synthesis and evaluation of these compounds reveal promising biological activities, which could lead to the development of new therapeutic agents. Research focusing on the synthesis of novel triazole derivatives and testing their antimicrobial activities has shown efficacy against various microorganisms, suggesting the potential of these compounds in addressing antibiotic resistance (Demirbas et al., 2004).
Antioxidative Activities
Certain triazole derivatives have been identified to exhibit antioxidative activities, offering protection against oxidative stress-induced damage in biological systems. This antioxidative property is crucial in the development of compounds that can mitigate the effects of oxidative stress, a factor involved in many chronic diseases (Aktay et al., 2005).
Structural Analysis and Molecular Interactions
The structural analysis of triazole derivatives, including their molecular and crystal structures, provides valuable information for the design of compounds with desired physical and chemical properties. Studies have focused on elucidating the structural aspects of these compounds, which is fundamental for understanding their reactivity and interactions at the molecular level (Boechat et al., 2010).
Properties
IUPAC Name |
4-cyclopropyl-1-[2-(dimethylsulfamoylamino)ethyl]-5-oxo-3-phenyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3S/c1-18(2)24(22,23)16-10-11-19-15(21)20(13-8-9-13)14(17-19)12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRBZNNBCPRJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(3Z)-4-(methylsulfanyl)-1,1-dioxo-1lambda6-thiolan-3-ylidene]amino N-(4-methylphenyl)carbamate](/img/structure/B2798629.png)

![3-(4-fluoro-2-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2798634.png)


![5-(3,4-Dimethoxyphenyl)-9-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2798640.png)
![2-((6,8-dimethyl-2-(3-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-propylacetamide](/img/structure/B2798641.png)



![N-(2,4-dimethoxyphenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2798649.png)
![Ethyl 2-[[5-[[[4-(diethylsulfamoyl)benzoyl]amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2798650.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2798651.png)

